molecular formula C20H17FN6O3S B2593371 N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-11-1

N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2593371
CAS No.: 863460-11-1
M. Wt: 440.45
InChI Key: LEBTUIDGUHMHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17FN6O3S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

One significant application of similar compounds is in the development of selective radioligands for imaging with Positron Emission Tomography (PET). For instance, compounds within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa). A specific compound, DPA-714, was designed with a fluorine atom, allowing for fluorine-18 labeling and in vivo imaging using PET. This highlights the potential of similar compounds in the development of diagnostic tools for neuroinflammation and other diseases (Dollé et al., 2008).

Antimicrobial and Antiasthma Agents

Compounds featuring triazolopyrimidine structures have been evaluated for their potential as antiasthma agents. The human basophil histamine release assay identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors. These findings suggest the therapeutic potential of similar compounds in respiratory conditions and highlight their role in medicinal chemistry research (Medwid et al., 1990).

Insecticidal Properties

The synthesis and evaluation of novel heterocycles incorporating a thiadiazole moiety against agricultural pests reveal that compounds similar to the one have potential applications in agriculture as insecticides. Such studies indicate the broader utility of structurally complex compounds in addressing pests and contributing to crop protection (Fadda et al., 2017).

Anticancer Research

Research into triazolopyrimidines has also demonstrated their potential as anticancer agents, offering a unique mechanism of tubulin inhibition. This suggests that compounds with similar structural characteristics could play a vital role in the development of novel cancer therapies, especially those targeting the microtubule network within cells (Zhang et al., 2007).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3S/c1-29-14-7-8-16(30-2)15(9-14)24-17(28)10-31-20-18-19(22-11-23-20)27(26-25-18)13-5-3-12(21)4-6-13/h3-9,11H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBTUIDGUHMHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.